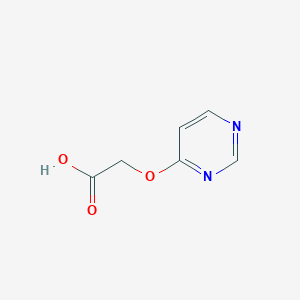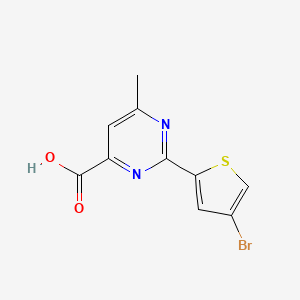
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromothiophene and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: Boronic acid, halide (such as 4-bromothiophene), palladium catalyst (Pd(PPh3)4), and a base (such as K3PO4).
Solvent: Commonly used solvents include ethanol or a mixture of ethanol and water.
Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly in the context of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4-Chlorothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c1-5-2-7(10(14)15)13-9(12-5)8-3-6(11)4-16-8/h2-4H,1H3,(H,14,15) |
InChI Key |
XNXGMUISOJKHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


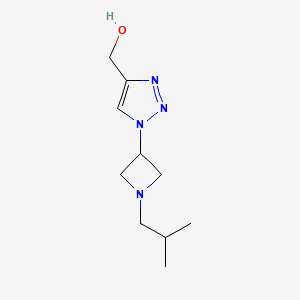
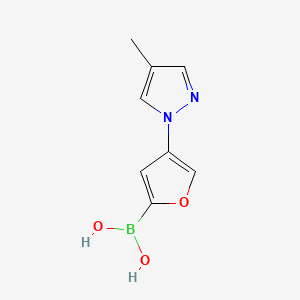


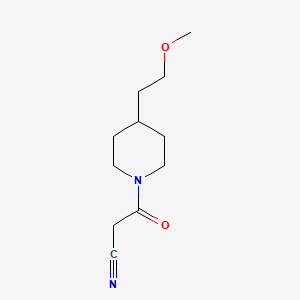

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
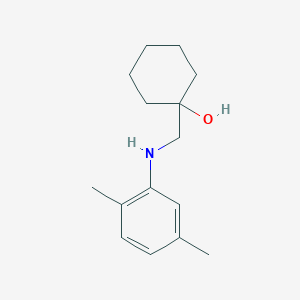
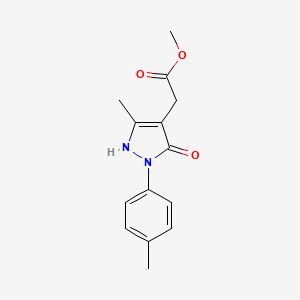
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
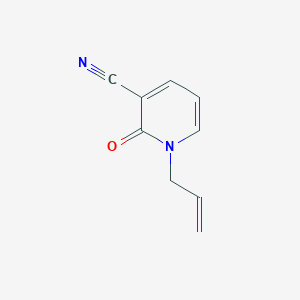
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
